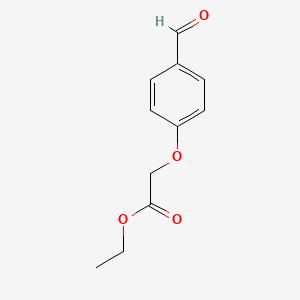

Ethyl (4-formylphenoxy)acetate

Beschreibung

Ethyl acetate is the acetate ester formed between acetic acid and ethanol. It has a role as a polar aprotic solvent, an EC 3.4.19.3 (pyroglutamyl-peptidase I) inhibitor, a metabolite and a Saccharomyces cerevisiae metabolite. It is an acetate ester, an ethyl ester and a volatile organic compound.

Ethyl Acetate is a natural product found in Angelica gigas, Plumeria rubra, and other organisms with data available.

Ethyl acetate is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKOWRVHYACXOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2, Array | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ethyl acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ethyl_acetate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022001 | |

| Record name | Ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl acetate appears as a clear colorless liquid with a fruity odor. Flash point 24 °F. Less dense than water. Vapors heavier than air., Liquid; Water or Solvent Wet Solid, A clear colorless liquid with a fruity odor; [CAMEO], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid, volatile at low temperatures with a fragrant, acetic, ethereal odour, Colorless liquid with an ether-like, fruity odor. | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

171 °F at 760 mmHg (NTP, 1992), 77.1 °C, Azeotropic mixture with water (6.1% wt/wt), bp: 70.4 °C; azeotropic mixture with water (7.8% wt/wt) and alcohol (9.0% wt/wt), bp: 70.3 °C; Slowly decomposed by moisture, then acquires acid reaction; absorbs water (up to 3.3% wt/wt), 76.50 to 77.50 °C. @ 760.00 mm Hg, 77 °C, 171 °F | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

24 °F (NTP, 1992), 7.2 °C, -4 °C c.c., 24 °F | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

50 to 100 mg/mL at 70 °F (NTP, 1992), In water, 8.0X10+4 mg/L at 25 °C, Very soluble in water (64 g/L at 25 °C), Miscible with ethanol, ethyl ether; very soluble in acetone, benzene, Miscible with chloroform, For more Solubility (Complete) data for ETHYL ACETATE (6 total), please visit the HSDB record page., 80 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 8.7 (poor), Slightly soluble in ethanol, ether, glycerol, fixed and volatile oils, soluble in water (1ml in 10ml), (77 °F): 10% | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.902 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9003 g/cu cm at 20 °C, DENSITY OF SATURATED AIR (AIR= 1) 1.02; CONVERSION FACTORS: 1 MG/L= 278 PPM; 1 PPM= 3.60 MG/CU M, Relative density (water = 1): 0.9, 0.894-0.898, 0.9, 0.90 | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.04 (Air = 1), Relative vapor density (air = 1): 3.0, 3.04 | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

73 mmHg at 68 °F ; 100 mmHg at 81 °F (NTP, 1992), 93.2 [mmHg], 93.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10, 73 mmHg | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

In the 85-88% grade, the major constituent other than ethyl acetate is ethanol. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, volatile, Colorless liquid | |

CAS No. |

141-78-6 | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl acetate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76845O8NMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid, ethyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AH52C768.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-118.5 °F (NTP, 1992), -83.8 °C, -83.6 °C, -84 °C, 117 °F, -117 °F | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl (4-formylphenoxy)acetate via Williamson Ether Synthesis

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl (4-formylphenoxy)acetate, a valuable bifunctional molecule often utilized as a building block in the development of more complex chemical entities in the pharmaceutical and materials science sectors. The primary synthetic route detailed herein is the Williamson ether synthesis, a robust and well-established method for forming ether linkages. This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, discusses critical process parameters, and outlines methods for the characterization and validation of the final product. It is intended for researchers, chemists, and drug development professionals seeking a thorough and practical understanding of this specific synthesis.

Introduction and Strategic Importance

This compound is a key organic intermediate characterized by two distinct functional groups: an aldehyde and an ethyl ester, connected by a phenoxy ether linkage. This dual functionality allows for orthogonal chemical modifications, making it a versatile precursor in multi-step synthetic pathways. The aldehyde group can readily participate in reactions such as reductive amination, Wittig reactions, and aldol condensations, while the ester group is amenable to hydrolysis and amidation.

The synthesis of this compound from 4-hydroxybenzaldehyde and an ethyl haloacetate is a classic example of the Williamson ether synthesis. This reaction, first reported by Alexander Williamson in 1850, remains one of the most reliable and widely used methods for preparing both symmetrical and asymmetrical ethers.[1][2]

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The process can be dissected into two critical stages, each governed by specific chemical principles that dictate the choice of reagents and conditions.

Stage 1: Deprotonation and Nucleophile Formation

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde. Phenols are significantly more acidic (pKa ≈ 10) than aliphatic alcohols, allowing for the use of moderately weak bases.[4] In this protocol, anhydrous potassium carbonate (K₂CO₃) is the base of choice.

-

Why Potassium Carbonate? K₂CO₃ is an ideal base for this transformation due to several factors. It is inexpensive, easy to handle (non-hygroscopic compared to NaOH), and sufficiently basic to deprotonate the phenol to form the potassium phenoxide nucleophile.[4][5] Its mildness helps to minimize potential side reactions that could occur with stronger bases like sodium hydride (NaH).[4] The phenoxide ion generated is a potent nucleophile, poised to react in the subsequent step.

Stage 2: SN2 Nucleophilic Attack

The generated phenoxide anion attacks the electrophilic α-carbon of ethyl bromoacetate. The bromine atom, being a good leaving group, is displaced in a concerted, backside attack, forming the C-O ether bond and yielding the desired product along with potassium bromide as a byproduct.[2][3]

-

Choice of Electrophile: Ethyl bromoacetate is an excellent electrophile for this SN2 reaction because it features a primary carbon attached to the leaving group. Primary alkyl halides are highly preferred for Williamson ether synthesis as they minimize the competing E2 elimination reaction, which becomes significant with secondary and tertiary halides.[2][3]

-

Role of the Solvent: A polar aprotic solvent is crucial for accelerating the SN2 reaction. N,N-Dimethylformamide (DMF) is an excellent choice as it effectively solvates the potassium cation, leaving the phenoxide anion relatively "naked" and highly nucleophilic.[4][6] This enhances the reaction rate significantly compared to protic solvents.

The overall reaction mechanism is depicted below.

Detailed Experimental Protocol

This protocol is adapted from established procedures and optimized for high yield and purity.[7]

Reagent and Equipment Summary

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |

| 4-Hydroxybenzaldehyde | 122.12 | 6.11 g (50 mmol) | 1.0 | Starting material. Ensure it is dry. |

| Ethyl Bromoacetate | 167.00 | 9.19 g (6.6 mL, 55 mmol) | 1.1 | Alkylating agent. Handle in a fume hood. |

| Potassium Carbonate | 138.21 | 10.37 g (75 mmol) | 1.5 | Base. Must be anhydrous. |

| N,N-Dimethylformamide | 73.09 | 100 mL | - | Solvent. Use anhydrous grade. |

| Ethyl Acetate | 88.11 | ~300 mL | - | For extraction. |

| Brine (Saturated NaCl) | - | ~150 mL | - | For washing. |

| Anhydrous MgSO₄/Na₂SO₄ | - | As needed | - | Drying agent. |

| Round-bottom flask (250 mL) | - | 1 | - | - |

| Magnetic stirrer/hotplate | - | 1 | - | - |

| Reflux condenser | - | 1 | - | - |

| Separatory funnel (500 mL) | - | 1 | - | - |

| Rotary evaporator | - | 1 | - | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (6.11 g, 50 mmol) and anhydrous potassium carbonate (10.37 g, 75 mmol).

-

Solvent Addition: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.

-

Reagent Addition: Begin stirring the mixture. Slowly add ethyl bromoacetate (6.6 mL, 55 mmol) to the suspension at room temperature.

-

Reaction Conditions: Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C using an oil bath.[7] Maintain stirring at this temperature for 4-6 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 30:70 v/v), visualizing with a UV lamp. The disappearance of the 4-hydroxybenzaldehyde spot indicates reaction completion.

-

Work-up - Quenching and Extraction:

-

Washing: Wash the combined organic phase with brine (3 x 50 mL) to remove residual DMF and inorganic salts.[7]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, often an off-white solid or oil, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield a white crystalline solid.[9]

Experimental Workflow Diagram

Product Characterization and Validation

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

-

Physical Properties: The purified product should be a white solid with a melting point in the range of 41-42 °C.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is the most definitive tool for structural confirmation. Expected signals include a triplet for the ethyl ester's CH₃ group (~1.3 ppm), a quartet for the ethyl ester's CH₂ group (~4.3 ppm), a singlet for the methylene (O-CH₂) protons (~4.7 ppm), aromatic protons as doublets in the ~7.0-8.0 ppm region, and a characteristic aldehyde proton singlet (~9.9 ppm).

-

¹³C NMR: The carbon NMR will show distinct peaks for the aldehyde carbonyl, ester carbonyl, aromatic carbons, and aliphatic carbons, confirming the carbon skeleton.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the key functional groups: a strong C=O stretch for the aldehyde at ~1700 cm⁻¹, a strong C=O stretch for the ester at ~1750 cm⁻¹, and C-O ether stretches around 1100-1250 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectral analysis should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the product (208.21 g/mol ).[11]

Conclusion

The Williamson ether synthesis provides an efficient and reliable pathway to this compound from readily available starting materials. The choice of a mild base like potassium carbonate and a polar aprotic solvent like DMF is critical for achieving high yields while minimizing side reactions. This guide offers a comprehensive, scientifically-grounded protocol that, when followed with precision, enables the successful synthesis and validation of this versatile chemical intermediate, empowering further research and development in medicinal chemistry and materials science.

References

- Benchchem. Williamson Ether Synthesis of Phenolic Compounds.

- Francis Academic Press.

- Vedantu. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?.

- Adusumalli, S. R., & Rawal, D. G. Aldehydes can switch the chemoselectivity of electrophiles in protein labeling. The Royal Society of Chemistry.

- Wikipedia. Williamson ether synthesis.

- ResearchGate. Can anyone help me with a Williamson ether synthesis?.

- J&K Scientific LLC. Williamson Ether Synthesis.

- The Royal Society of Chemistry. Contents.

- Master Organic Chemistry. The Williamson Ether Synthesis.

- J&K Scientific LLC. Williamson Ether Synthesis.

- PubMed Central. 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde.

- LookChem. Ethyl (4-formylphenoxy)

- ChemScene. Ethyl (4-formylphenoxy)

Sources

- 1. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. francis-press.com [francis-press.com]

- 6. jk-sci.com [jk-sci.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lookchem.com [lookchem.com]

- 11. chemscene.com [chemscene.com]

Physical and chemical properties of Ethyl (4-formylphenoxy)acetate

An In-depth Technical Guide to Ethyl (4-formylphenoxy)acetate

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a bifunctional organic compound of significant interest to researchers in organic synthesis and medicinal chemistry. The document details its chemical identity, physical and chemical properties, a validated synthesis protocol, and key applications. Emphasis is placed on the molecule's reactive functional groups—aldehyde, ether, and ester—which make it a versatile intermediate for the synthesis of more complex chemical entities. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering both foundational data and practical, field-proven insights.

Chemical Identity and Structure

This compound is a crystalline solid at room temperature. Its structure features a central benzene ring substituted at the para positions with a formyl (aldehyde) group and an ethoxycarbonylmethoxy group. This unique arrangement of functional groups provides multiple sites for chemical modification.

-

Chemical Name: Ethyl 2-(4-formylphenoxy)acetate

-

Molecular Weight: 208.21 g/mol [2]

-

Synonyms: 4-Formylphenoxyacetic acid ethyl ester, 4-((Carboethoxy)methoxy)benzaldehyde, 4-(Ethoxycarbonylmethoxy)benzaldehyde[1]

Caption: Chemical structure of this compound.

Physical and Physicochemical Properties

The physical properties of this compound are summarized in the table below. These properties are essential for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source |

| Appearance | Off-white solid | |

| Melting Point | 41-42 °C | [1] |

| Boiling Point | 328.7 °C at 760 mmHg | [1] |

| Density | 1.169 g/cm³ | [1] |

| Flash Point | 145 °C | [1] |

| Solubility | Soluble in common organic solvents like DMSO. | |

| Vapor Pressure | 0.000186 mmHg at 25°C | [1] |

| LogP | 1.441 | [2] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its three principal functional groups: the aromatic aldehyde, the ethyl ester, and the phenoxy ether linkage. This trifecta of reactivity makes it a highly valuable and versatile building block in synthetic chemistry.

-

Aldehyde Group (-CHO): The aldehyde is the most reactive site, susceptible to a wide range of transformations. It readily participates in nucleophilic additions, condensation reactions (e.g., aldol, Knoevenagel), and reductive aminations, providing a gateway to diverse molecular scaffolds.[3] It can be oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, further expanding its synthetic utility.[3]

-

Ester Group (-COOEt): The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (4-formylphenoxy)acetic acid. This transformation is often employed to modify solubility or to create a new reactive handle for amide bond formation or other carboxylate chemistries.

-

Ether Linkage (-O-CH₂-): The ether bond is generally stable under many reaction conditions, providing a robust linker. However, its presence influences the electronic properties of the aromatic ring.

-

Aromatic Ring: The benzene ring is activated by the electron-donating ether oxygen and deactivated by the electron-withdrawing aldehyde group. The para substitution pattern directs further electrophilic aromatic substitution, although the reactivity of the aldehyde typically dominates.

Synthesis Protocol: Williamson Ether Synthesis

The most common and efficient method for preparing this compound is the Williamson ether synthesis. This Sₙ2 reaction involves the nucleophilic attack of the phenoxide ion of 4-hydroxybenzaldehyde on an ethyl haloacetate electrophile.

Causality of Experimental Choices:

-

Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde to form the nucleophilic phenoxide. It is preferred over stronger bases like hydroxides to minimize the risk of hydrolyzing the ethyl ester on the electrophile.

-

Solvent (DMF or Acetonitrile): A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal.[1] It effectively dissolves the reactants and, by not participating in hydrogen bonding, does not solvate and stabilize the nucleophile, thus accelerating the Sₙ2 reaction rate.

-

Electrophile (Ethyl Chloroacetate/Bromoacetate): Ethyl bromoacetate is often used due to the better leaving group ability of bromide compared to chloride, leading to faster reaction times.[1] However, ethyl chloroacetate can also be used, sometimes requiring slightly harsher conditions.

Detailed Experimental Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous acetonitrile (or DMF).

-

Initial Stirring: Stir the resulting suspension at room temperature for 20-30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Addition of Electrophile: Add ethyl bromoacetate (1.1-1.3 eq) dropwise to the stirred suspension.

-

Reaction: Heat the mixture to reflux (approximately 80-82°C for acetonitrile) and maintain for 12-24 hours.[1] Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting aldehyde), cool the mixture to room temperature. Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).

-

Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography on silica gel to obtain pure this compound.

Caption: Williamson ether synthesis workflow for this compound.

Spectroscopic and Analytical Data

| Technique | Expected Chemical Shifts / Frequencies | Assignment and Rationale |

| ¹H NMR | δ ~9.9 ppm (s, 1H)δ ~7.9 ppm (d, 2H)δ ~7.1 ppm (d, 2H)δ ~4.7 ppm (s, 2H)δ ~4.3 ppm (q, 2H)δ ~1.3 ppm (t, 3H) | -CHO : Aldehyde proton, highly deshielded.Ar-H : Protons ortho to the aldehyde, deshielded.Ar-H : Protons ortho to the ether oxygen, more shielded.-O-CH₂-CO- : Methylene protons adjacent to ether and carbonyl.-O-CH₂-CH₃ : Methylene protons of the ethyl group.-CH₂-CH₃ : Methyl protons of the ethyl group. |

| ¹³C NMR | δ ~191 ppmδ ~168 ppmδ ~164 ppmδ ~132 ppmδ ~130 ppmδ ~115 ppmδ ~65 ppmδ ~61 ppmδ ~14 ppm | -CHO : Aldehyde carbonyl carbon.-COO- : Ester carbonyl carbon.Ar-C-O : Aromatic carbon attached to ether oxygen.Ar-C-CHO : Aromatic carbon attached to aldehyde.Ar-CH : Aromatic carbons ortho to the aldehyde.Ar-CH : Aromatic carbons ortho to the ether oxygen.-O-CH₂-CO- : Methylene carbon of the acetate group.-O-CH₂-CH₃ : Methylene carbon of the ethyl group.-CH₂-CH₃ : Methyl carbon of the ethyl group. |

| IR (Infrared) | ~2830, ~2730 cm⁻¹ (weak)~1755 cm⁻¹ (strong)~1695 cm⁻¹ (strong)~1600, ~1580 cm⁻¹~1250, ~1050 cm⁻¹ (strong) | C-H stretch of the aldehyde.C=O stretch of the aliphatic ester.[4]C=O stretch of the aromatic aldehyde.[5]C=C stretch of the aromatic ring.C-O stretch of the ether and ester groups.[4] |

Note: The spectral data presented are illustrative, based on typical chemical shifts and absorption frequencies for the respective functional groups.[5][6][7] Actual experimental values may vary slightly depending on the solvent and instrument used.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a wide range of target molecules, particularly within the pharmaceutical and materials science sectors. Its utility stems from its bifunctional nature, allowing for sequential or orthogonal chemical modifications.

-

Drug Discovery: Benzaldehyde derivatives are foundational building blocks for numerous active pharmaceutical ingredients (APIs).[3] The aldehyde group can be converted into various heterocycles, which are common motifs in drug molecules.[8] For instance, it can be used in the synthesis of chalcones, benzimidazoles, or other complex ring systems with potential biological activities.[8] The ester and ether functionalities allow for the modulation of pharmacokinetic properties such as lipophilicity and metabolic stability.[3]

-

Ligand Synthesis: The molecule is a precursor for designing ligands for catalysis or molecular recognition. The aldehyde can be transformed into imines, amines, or other coordinating groups, while the ester can be hydrolyzed and used to attach the ligand to a solid support or another molecular fragment.

-

Materials Science: It can be used in the synthesis of specialized polymers and porphyrins. The reactive aldehyde allows for incorporation into polymer backbones or for post-polymerization modification.[1]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

-

General Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before use.

References

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl (4-bromo-2-formylphenoxy)acetate - Optional[13C NMR]. Retrieved from [Link]

-

SpectraBase. (n.d.). ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate - Optional[1H NMR]. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

-

University of Birmingham. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for the Preparation of 2,3-Diphenyl-2H-azirine. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C n.m.r. chemical shift data (6) for model compounds and for (1). Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-(2-formylphenoxy)acetate. PubChem. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

Adalat, B., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules. Retrieved from [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. spectrabase.com [spectrabase.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl (4-formylphenoxy)acetate

Executive Summary

Ethyl (4-formylphenoxy)acetate, holding the CAS Number 51264-69-8, is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and advanced organic synthesis. Its structure uniquely combines a reactive aldehyde group and an ester moiety, interconnected by a stable phenoxy ether linkage. This guide offers a comprehensive technical overview intended for researchers, scientists, and professionals in drug development. We will explore its core physicochemical properties, detail a robust and reproducible synthesis protocol via the Williamson ether synthesis, provide a thorough spectroscopic characterization, discuss its chemical reactivity and applications, and outline essential safety and handling procedures. The methodologies and data presented herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Introduction: The Molecular Architecture and Its Significance

This compound is a crystalline solid at room temperature, appearing as an off-white to white powder.[1] Its molecular structure is centered around a para-substituted benzene ring. One substituent is a formyl group (-CHO), a versatile chemical handle for a multitude of transformations such as reductive aminations, Wittig reactions, and oxidations. The other substituent is an ethoxycarbonylmethoxy group (-OCH₂COOCH₂CH₃), which introduces an ester functionality that can be hydrolyzed to a carboxylic acid or used in various condensation reactions.

This dual functionality makes it a valuable building block, particularly in the synthesis of more complex molecules with potential therapeutic applications. The aldehyde can serve as an anchor point for building side chains or linking to other molecular scaffolds, while the ester can be modified to modulate properties like solubility or to act as a prodrug moiety. Its commercial availability indicates a stable position in the fine chemicals market for research and development purposes.[2]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's properties is fundamental to its effective application in research. The key physicochemical and computational data for this compound are summarized below, compiled from various chemical databases and supplier information.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 51264-69-8 | [3][4][5] |

| Molecular Formula | C₁₁H₁₂O₄ | [2][3][4] |

| Molecular Weight | 208.21 g/mol | [3][4][6] |

| Melting Point | 35-37 °C; 41-42 °C | [2][5] |

| Boiling Point | 328.7 °C at 760 mmHg; 130-135 °C at 0.2 Torr | [2][5] |

| Density | 1.169 g/cm³ | [2][7] |

| Appearance | Off-white solid | [1] |

| Solubility | Soluble in ethanol, ether, acetone, ethyl acetate | [8] |

| Flash Point | 145 °C | [2][7] |

| LogP | 1.44 - 1.6 | [2][4][6] |

| Hydrogen Bond Acceptors | 4 | [2][4] |

| Hydrogen Bond Donors | 0 | [2][4] |

| Rotatable Bonds | 5-6 | [2][4] |

Note: Variations in reported melting points can arise from differences in purity or measurement conditions.

Synthesis and Purification: A Validated Protocol

The most common and efficient method for synthesizing this compound is the Williamson ether synthesis . This classic Sɴ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[9][10] In this specific case, the phenoxide is generated from 4-hydroxybenzaldehyde, and the electrophile is ethyl bromoacetate.

Causality in Experimental Design

-

Choice of Base: Anhydrous potassium carbonate (K₂CO₃) is the base of choice. It is strong enough to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, which is more acidic than an aliphatic alcohol, but it is not so strong as to promote side reactions involving the ester or aldehyde functionalities.[11] Its insolubility in the solvent drives the reaction forward by removing the product KBr from the equilibrium.

-

Choice of Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an ideal solvent for this reaction. As a polar aprotic solvent, it effectively solvates the potassium cation, leaving the phenoxide anion relatively "naked" and highly nucleophilic, thereby accelerating the Sɴ2 reaction rate.[11][12] Its high boiling point also allows the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.

-

Reaction Temperature: Heating the reaction to 80 °C provides sufficient thermal energy to overcome the activation barrier of the Sɴ2 reaction without causing decomposition of the reactants or products.[11][13]

-

Workup Strategy: The workup is designed to efficiently separate the product from the solvent, excess reagents, and salts. Dilution with ethyl acetate followed by washing with brine removes the high-boiling DMF and inorganic salts.[11][14] Drying with anhydrous sodium sulfate removes residual water before solvent evaporation.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Laboratory Protocol

This protocol is adapted from general procedures for analogous compounds.[11]

-

Reaction Setup:

-